molecular formula C11H8BrNO3 B1486860 Methyl 2-bromo-5-cyano-4-formylphenylacetate CAS No. 1804381-37-0

Methyl 2-bromo-5-cyano-4-formylphenylacetate

Cat. No. B1486860
CAS RN: 1804381-37-0
M. Wt: 282.09 g/mol
InChI Key: BWXPEILVEWQSQK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-formylphenylacetate (MBCFPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, low-toxicity compound with a wide range of potential applications. MBCFPA is a versatile compound, with the ability to be used in organic synthesis, as a catalyst, and in biochemistry. It has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-formylphenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and in the synthesis of biologically active compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents. Additionally, it has been studied for its potential therapeutic applications, such as the treatment of cancer and other diseases.

Mechanism of Action

Methyl 2-bromo-5-cyano-4-formylphenylacetate acts as a catalyst in organic synthesis. It is believed that the reaction of this compound with organic substrates is mediated by a bromine atom, which is attached to the cyanoacetate moiety of the molecule. The bromine atom is believed to be responsible for the formation of a covalent bond between the organic substrate and the cyanoacetate moiety, thus allowing for the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs, as well as a potential inhibitor of certain cancer cell growth. Additionally, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-5-cyano-4-formylphenylacetate is a versatile compound with a wide range of potential applications in the laboratory. It is a low-toxicity compound that is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound is a highly reactive compound and must be handled with care in the laboratory to avoid any potential hazards.

Future Directions

Methyl 2-bromo-5-cyano-4-formylphenylacetate has many potential applications in the laboratory and in therapeutic applications. Further research is needed to determine the precise mechanism by which this compound acts as an enzyme inhibitor, as well as to develop new methods of synthesis and new applications for the compound. Additionally, further research is needed to determine the precise biochemical and physiological effects of this compound and to develop new therapeutic applications. Other potential future directions include the development of new methods of detection and the optimization of existing methods of synthesis.

properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-4-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPEILVEWQSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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